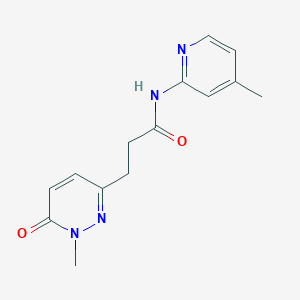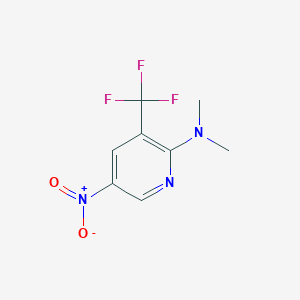
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide is a synthetic organic compound that features a pyridazinone core linked to a pyridine ring via a propanamide bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The pyridazinone core is then alkylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Amide Bond Formation: The final step involves coupling the alkylated pyridazinone with 4-methylpyridine-2-amine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders or cancer.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Use in the synthesis of complex pharmaceutical intermediates.
作用机制
The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-chloropyridin-2-yl)propanamide
- 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-ethylpyridin-2-yl)propanamide
Uniqueness
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on the pyridine ring can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-7-8-15-12(9-10)16-13(19)5-3-11-4-6-14(20)18(2)17-11/h4,6-9H,3,5H2,1-2H3,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXLGPMPHYEFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCC2=NN(C(=O)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2356900.png)




![ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)

![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2356914.png)
![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)

